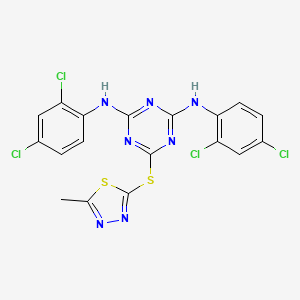

N,N'-bis(2,4-dichlorophenyl)-6-((5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl)-1,3,5-triazine-2,4-diamine

Description

N,N'-bis(2,4-dichlorophenyl)-6-((5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl)-1,3,5-triazine-2,4-diamine is a triazine derivative characterized by a central 1,3,5-triazine ring substituted with two 2,4-dichlorophenyl groups at the 2- and 4-positions and a 5-methyl-1,3,4-thiadiazole-2-sulfanyl group at the 6-position.

Properties

Molecular Formula |

C18H11Cl4N7S2 |

|---|---|

Molecular Weight |

531.3 g/mol |

IUPAC Name |

2-N,4-N-bis(2,4-dichlorophenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C18H11Cl4N7S2/c1-8-28-29-18(30-8)31-17-26-15(23-13-4-2-9(19)6-11(13)21)25-16(27-17)24-14-5-3-10(20)7-12(14)22/h2-7H,1H3,(H2,23,24,25,26,27) |

InChI Key |

QQKFXBNBRQWOCB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(S1)SC2=NC(=NC(=N2)NC3=C(C=C(C=C3)Cl)Cl)NC4=C(C=C(C=C4)Cl)Cl |

Origin of Product |

United States |

Biological Activity

N,N'-bis(2,4-dichlorophenyl)-6-((5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl)-1,3,5-triazine-2,4-diamine is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a triazine core substituted with dichlorophenyl and thiadiazole moieties. Its chemical formula is , and it exhibits properties that may contribute to various biological interactions.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing primarily on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles, similar to the target compound, often exhibit significant antimicrobial activity. For instance:

- In vitro studies have shown that related compounds display effective inhibition against various bacterial strains, including Mycobacterium tuberculosis (Mtb) .

- Compounds with similar structural features have demonstrated IC50 values in the low micromolar range against Mtb, suggesting potential as antitubercular agents.

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been widely documented:

- Studies have reported that certain thiadiazole derivatives exhibit cytotoxic effects against cancer cell lines such as A549 (lung cancer) and SGC-7901 (gastric cancer) .

- The mechanism of action is thought to involve the induction of apoptosis and cell cycle arrest in cancer cells.

Case Studies

- Antitubercular Activity : A study evaluated several thiadiazole derivatives for their antitubercular activity. One derivative exhibited an IC50 value of 2.03 μM against Mtb H37Ra, indicating strong inhibitory potential .

- Cytotoxicity Assays : In another investigation, a series of compounds including those with a thiadiazole structure were tested against multiple cancer cell lines using MTT assays. Results indicated significant cytotoxicity with some compounds outperforming standard chemotherapy agents like 5-Fluorouracil .

Data Tables

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Compound Name | Substituents (Positions 2,4,6) | Molecular Weight (g/mol) | XLogP3 | Key Features |

|---|---|---|---|---|

| Target Compound | 2,4-dichlorophenyl; 5-methyl-thiadiazole-S | ~500* | >5* | High lipophilicity, sulfur heterocycle |

| 2-N,4-N-bis(4-methoxyphenyl) analogue [Ev2] | 4-methoxyphenyl; 5-methyl-thiadiazole-S | 453.5 | 5.2 | Electron-donating methoxy groups |

| Simazine [Ev1] | Diethylamino; Cl | 201.7 | 2.1 | Herbicide, low molecular weight |

| N,N'-Di-tert-butyl-6-methylsulfanyl [Ev3] | tert-butyl; methylsulfanyl | 257.4 | 3.8* | Steric hindrance from tert-butyl |

| 6-Chloro-N,N'-bis(5-chloro-2-methylphenyl) [Ev5,9] | 5-chloro-2-methylphenyl; Cl | 418.3* | 4.5* | Halogenated aryl groups |

| 6-(Benzothiazol-2-ylsulfanyl) analogue [Ev10] | 4-chlorophenyl; benzothiazole-S | ~480* | 5.6* | Extended π-system for target interactions |

*Estimated based on structural similarity.

Key Observations:

- Substituent Electronic Effects : The target compound’s 2,4-dichlorophenyl groups provide strong electron-withdrawing effects, enhancing stability compared to electron-donating methoxy groups in [Ev2], which may improve solubility but reduce persistence .

- Heterocyclic Moieties : The 5-methyl-thiadiazole-S group in the target compound and [Ev2] contrasts with benzothiazole-S in [Ev10], where the latter’s larger π-system may enhance binding to aromatic enzyme pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.